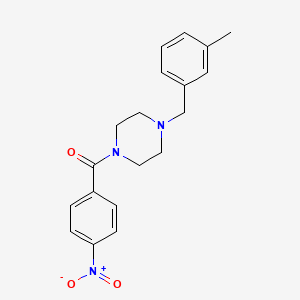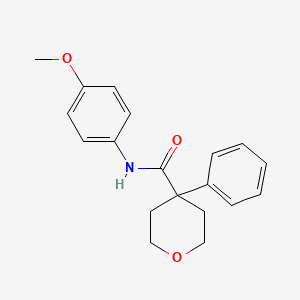![molecular formula C17H19NO5S B5866740 ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate, also known as ESI-09, is a small molecule inhibitor that targets the epithelial sodium channel (ENaC). ENaC is a critical regulator of sodium and water balance in the body and is expressed in various tissues, including the lungs, kidneys, and colon. ESI-09 has been shown to have potential therapeutic applications in various diseases, including cystic fibrosis, hypertension, and edema.
Mécanisme D'action
Ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate works by inhibiting the activity of ENaC. ENaC is responsible for the reabsorption of sodium and water in various tissues, including the lungs, kidneys, and colon. Inhibition of ENaC leads to decreased sodium and water reabsorption, resulting in improved fluid balance. This compound has been shown to be a selective inhibitor of ENaC, with minimal off-target effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical models of disease. In a mouse model of cystic fibrosis, this compound was shown to reduce airway inflammation and improve lung function. In a rat model of hypertension, this compound was shown to reduce blood pressure and improve renal function. In a mouse model of edema, this compound was shown to reduce fluid accumulation in the lungs and improve survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is its selectivity for ENaC, which minimizes off-target effects. Another advantage is its potential therapeutic applications in various diseases, including cystic fibrosis, hypertension, and edema. However, one limitation of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
For ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate include further preclinical studies to evaluate its efficacy and safety in various disease models. Additionally, clinical trials will be necessary to evaluate its potential therapeutic applications in humans. Other future directions include the development of more potent and selective ENaC inhibitors and the investigation of the role of ENaC in other diseases, such as acute respiratory distress syndrome and pulmonary fibrosis.
Conclusion
This compound is a small molecule inhibitor that targets ENaC and has potential therapeutic applications in various diseases. Its selectivity for ENaC minimizes off-target effects, and its biochemical and physiological effects have been extensively studied in preclinical models of disease. However, further studies are necessary to evaluate its efficacy and safety in humans and to develop more potent and selective ENaC inhibitors.
Méthodes De Synthèse
The synthesis of ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with ethyl chloroformate to yield this compound. The purity of the compound is typically assessed using high-performance liquid chromatography.
Applications De Recherche Scientifique
Ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been extensively studied in various preclinical models of disease. In a mouse model of cystic fibrosis, this compound was shown to improve lung function and reduce inflammation. In a rat model of hypertension, this compound was shown to lower blood pressure and improve renal function. In a mouse model of edema, this compound was shown to reduce fluid accumulation in the lungs and improve survival.
Propriétés
IUPAC Name |
ethyl 4-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-17(19)13-6-8-14(9-7-13)18-24(20,21)16-11-12(2)5-10-15(16)22-3/h5-11,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQPBZLRNJOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)






![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)